molecular formula C16H17NO3 B589693 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3 CAS No. 1330172-65-0

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3

Cat. No. B589693
CAS RN: 1330172-65-0
M. Wt: 274.334
InChI Key: LVERDXLUFRHUKR-FIBGUPNXSA-N
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Description

The compound “2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3” is a derivative of acetophenone, which is a simple aromatic ketone . The “d3” likely refers to the presence of three deuterium atoms, which are isotopes of hydrogen. The benzylmethylamino group is a substituted amine, and the 3’,4’-dihydroxy refers to the presence of two hydroxyl (OH) groups on the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic ring of the acetophenone, with the substituted amine and the two hydroxyl groups attached at the 2, 3’, and 4’ positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic ring, the ketone group, the amine, and the hydroxyl groups. Each of these functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxyl and amine groups could increase its solubility in water .

Scientific Research Applications

Occurrences, Toxicities, and Ecological Risks of Related Compounds

Benzophenone-3 (BP-3), a common component in organic sunscreen products, has been studied extensively for its environmental occurrence, toxic effects, and potential ecological risks due to its widespread use and bioaccumulation potential. Research indicates that BP-3 and its metabolites can penetrate various environmental matrices and biota, raising concerns about its impact on aquatic ecosystems and human health. Studies on BP-3 highlight the importance of monitoring and assessing the environmental fate of similar organic compounds, which could be relevant for research into "2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3" (Sujin Kim & Kyungho Choi, 2014).

Advanced Oxidation Processes for Degradation

The degradation pathways, by-products, and biotoxicity of acetaminophen under advanced oxidation processes (AOPs) have been explored to understand the environmental impact of pharmaceutical compounds. Such studies are crucial for developing strategies to mitigate the effects of recalcitrant compounds in the environment. This research area might be relevant for studying the environmental behavior and degradation of "2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3" and similar compounds (Mohammad Qutob et al., 2022).

properties

IUPAC Name

2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVERDXLUFRHUKR-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3

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